molecular formula C7H4BClO2 B2992999 3-Chlorocarbonylphenylboronic Acid CAS No. 332154-58-2

3-Chlorocarbonylphenylboronic Acid

Cat. No.: B2992999
CAS No.: 332154-58-2
M. Wt: 166.37
InChI Key: SUCZGEJIYVHOJL-UHFFFAOYSA-N
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Description

3-Chlorocarbonylphenylboronic acid is an organic compound with the molecular formula C7H6BClO3. It is a boronic acid derivative characterized by the presence of a chlorocarbonyl group attached to a phenyl ring.

Scientific Research Applications

3-Chlorocarbonylphenylboronic acid has diverse applications in scientific research, including:

Mechanism of Action

Target of Action

3-Chlorocarbonylphenylboronic Acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the organic groups that participate in this reaction .

Mode of Action

In the SM coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It’s known that the compound’s properties have been tailored for application under specific sm coupling conditions . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability would be an interesting area for future research.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This leads to the synthesis of new organic compounds. On a cellular level, the effects would depend on the specific context of the reaction and the resulting compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain boronic acids, like cyclobutylboronic acid, decompose in air . Therefore, the stability of this compound could potentially be affected by exposure to air. The reaction conditions, such as temperature and pH, could also influence the compound’s action and efficacy in the SM coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorocarbonylphenylboronic acid typically involves the reaction of 3-carboxyphenylboronic acid with oxalyl chloride in the presence of a solvent such as dichloromethane. The reaction conditions include maintaining the mixture at a low temperature to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorocarbonylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Chlorocarbonylphenylboronic acid is unique due to the presence of both the boronic acid and chlorocarbonyl functional groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality makes it a valuable compound in various chemical transformations and applications .

Properties

IUPAC Name

(3-carbonochloridoylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHGXUQQIIYAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270685
Record name Boronic acid, [3-(chlorocarbonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332154-58-2
Record name Boronic acid, [3-(chlorocarbonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332154-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, [3-(chlorocarbonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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